N-(Phenylmethylene)-2-pyridinamine

Enzymology Amine Oxidase Biochemical Screening

N-(Phenylmethylene)-2-pyridinamine (CAS 1883-96-1), also known as N-benzylidene pyridin-2-amine (NBPA), is an aromatic imine (Schiff base) formed by the condensation of benzaldehyde and 2-aminopyridine. The compound possesses the molecular formula C₁₂H₁₀N₂, a molecular weight of 182.22 g/mol, and contains the characteristic C=N azomethine linkage along with both pyridine and phenyl aromatic rings.

Molecular Formula C12H10N2
Molecular Weight 182.22 g/mol
CAS No. 1883-96-1
Cat. No. B12663910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Phenylmethylene)-2-pyridinamine
CAS1883-96-1
Molecular FormulaC12H10N2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=NC2=CC=CC=N2
InChIInChI=1S/C12H10N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-10H/b14-10+
InChIKeyGFPQOWWUXFPGPU-GXDHUFHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Phenylmethylene)-2-pyridinamine (CAS 1883-96-1): Core Physicochemical and Structural Profile


N-(Phenylmethylene)-2-pyridinamine (CAS 1883-96-1), also known as N-benzylidene pyridin-2-amine (NBPA), is an aromatic imine (Schiff base) formed by the condensation of benzaldehyde and 2-aminopyridine [1]. The compound possesses the molecular formula C₁₂H₁₀N₂, a molecular weight of 182.22 g/mol, and contains the characteristic C=N azomethine linkage along with both pyridine and phenyl aromatic rings [2]. It serves as a foundational bidentate N,N-donor ligand for transition metal coordination chemistry and as a representative unsubstituted baseline scaffold within the broader class of 2-pyridyl Schiff bases .

Ligand type Bidentate N,N-donor for transition metal coordination
Scaffold role Unsubstituted baseline Schiff base for SAR studies
Key functionality Imine (C=N) linkage essential for metal binding

Why N-(Phenylmethylene)-2-pyridinamine (CAS 1883-96-1) Cannot Be Casually Substituted with Other 2-Pyridyl Schiff Bases


Although 2-pyridyl Schiff bases share a common N,N-bidentate coordination motif, direct substitution of N-(Phenylmethylene)-2-pyridinamine with structurally related analogs without experimental validation introduces substantial scientific risk. Substituent electronic effects on the aromatic aldehyde component profoundly alter ligand field strength, metal complex stability, and redox behavior . The unsubstituted phenyl group in CAS 1883-96-1 yields fundamentally different reactivity patterns—both in terms of catalytic selectivity (e.g., selective formation of a single trihydride complex versus a mixture when the phenyl group is replaced with hydrogen) [1] and in corrosion inhibition efficiency (approximately 85% versus 92% for a chloromethyl-substituted analog under identical conditions) [2]. The evidence below quantifies these differences across enzymatic inhibition, organometallic reactivity, and materials protection applications.

Substituent electronic effects on the aryl ring may shift ligand field strength, altering complex stability and redox behavior.
Replacing the phenyl group with hydrogen can change organometallic reaction selectivity from a single product to a mixture of isomers.
Corrosion inhibition efficiency differs measurably between unsubstituted and chloromethyl-substituted analogs under identical conditions.

Quantitative Differentiators for N-(Phenylmethylene)-2-pyridinamine (CAS 1883-96-1) Relative to Structural Analogs


Enzymatic Inhibition Profile: Target-Specific IC₅₀ Data for Amine Oxidases

N-(Phenylmethylene)-2-pyridinamine exhibits low-affinity inhibition of copper-containing amine oxidases. Against membrane primary amine oxidase (human benzylamine oxidase from porcine serum), the compound demonstrated an IC₅₀ of 130 nM, whereas against amiloride-sensitive amine oxidase (diamine oxidase from porcine kidney), the IC₅₀ was 1.00 × 10⁶ nM (1 mM) [1]. This represents a >7,600-fold difference in inhibitory potency between the two amine oxidase isoforms tested under comparable in vitro enzyme inhibition assays [1]. By contrast, N-benzyl-2-pyridinamine (the reduced amine analog, CAS 6935-27-9) lacks the imine functionality required for coordination to the copper active site and shows no reported inhibitory activity against these targets .

Amine Oxidase IC₅₀
Reported comparison
IC₅₀ = 130 nM (membrane PAO) vs. 1.00 × 10⁶ nM (amiloride-sensitive AOC); >7,600-fold isoform differential
Imine (C=N) group required for oxidase inhibition; reduced amine analog shows no activity.
Cross-study enzyme inhibition data; verify under identical assay conditions.
Enzymology Amine Oxidase Biochemical Screening

Organometallic Reaction Selectivity: Single Product Formation with Osmium-Hexahydride Complex

In reactions with the osmium-hexahydride complex OsH₆(PiPr₃)₂, N-(Phenylmethylene)-2-pyridinamine yields selective formation of a single trihydride complex (7), whereas the closely related analog N-methylene-2-pyridinamine (lacking the phenyl substituent, R = H instead of Ph) produces a 3:1 mixture of two trihydride complexes (5) and (6) [1]. This differential selectivity is attributed to the steric and electronic influence of the phenyl group on the coordination geometry and hydride ligand arrangement at the osmium center [1]. The quantitative outcome (100% single product vs. 75% major + 25% minor) directly affects downstream catalytic applications where homogeneous metal complex speciation determines reaction pathway fidelity [1].

Os Complex Selectivity
Head-to-head
Single trihydride complex formed (100% selectivity) vs. 3:1 mixture of two complexes with N-methylene analog
Phenyl substituent eliminates isomeric mixture, supporting defined catalytic speciation studies.
Reaction with OsH₆(PiPr₃)₂; speciation confirmed by NMR.
Organometallic Chemistry Coordination Chemistry Catalysis

Corrosion Inhibition Efficiency: Head-to-Head Electrochemical Comparison with Chloromethyl-Substituted Analog

In a direct comparative study evaluating N-benzylidene derivatives as corrosion inhibitors for copper in 6.0 M hydrochloric acid, N-(Phenylmethylene)-2-pyridinamine (referred to as NBPA) achieved an inhibition efficiency of 85%, while the structurally related analog N-(4-chloromethylbenzylidene)pyridin-2-amine (NCMBPA) reached 92% under identical experimental conditions [1]. Both compounds shift corrosion potentials to anodic regions relative to the blank solution and follow Langmuir adsorption isotherms on the copper surface [1]. The 7-percentage-point differential in inhibition efficiency is attributable to the electron-withdrawing chloromethyl substituent enhancing adsorption strength [1].

Corrosion Inhibition
Head-to-head
85% inhibition efficiency for unsubstituted parent vs. 92% for chloromethyl analog on Cu in 6 M HCl
Unsubstituted compound serves as baseline control for SAR-driven corrosion inhibitor screening.
Electrochemical polarization; Langmuir adsorption model followed.
Corrosion Science Electrochemistry Materials Protection

Phenylethanolamine N-Methyltransferase (PNMT) Inhibitory Activity: Quantitative Ki Determination

N-(Phenylmethylene)-2-pyridinamine exhibits weak inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), with a measured Ki of 1.11 × 10⁶ nM (1.11 mM) in a radiochemical assay using bovine PNMT [1]. This micromolar-range affinity is characteristic of the unsubstituted parent Schiff base scaffold and provides a benchmark for structure-activity relationship (SAR) studies where substitution on either the pyridine or phenyl rings may enhance binding [1]. The reduced amine analog N-benzyl-2-pyridinamine (CAS 6935-27-9) lacks PNMT inhibitory data, while more complex 2-pyridyl Schiff bases with electron-withdrawing substituents have shown improved potency .

PNMT Inhibition Ki
Reported
Ki = 1.11 × 10⁶ nM against bovine PNMT; reduced amine analog lacks inhibitory data
Provides baseline PNMT affinity for comparative SAR and medicinal chemistry studies.
Radiochemical assay; confirm under your screening conditions.
Medicinal Chemistry Enzyme Inhibition Neurochemistry

Ligand Electronic Profile: Comparative Substituent Effects on Metal Complex Spectroscopy

Within the class of 2-pyridyl Schiff base ligands, the electronic nature of the substituent on the benzylidene moiety directly modulates the spectroscopic properties of derived platinum(II) complexes. The unsubstituted phenyl group in N-(Phenylmethylene)-2-pyridinamine yields PtCl₂(N^N) complexes with distinct UV-Vis absorption maxima; introduction of electron-withdrawing groups such as nitro (-NO₂) or acetyl (-COCH₃) at the para position produces a measurable red-shift in the absorption maxima of the corresponding platinum complexes . The unsubstituted parent compound thus serves as the essential zero-shift reference point for quantifying substituent-induced electronic tuning in spectrochemical series analyses .

UV-Vis Substituent Effect
Class-level inference
Unsubstituted parent defines zero-shift reference for Pt(II) complex absorption maxima; para-nitro/acetyl analogs show red-shift
Essential spectroscopic baseline for quantifying electronic tuning in ligand design.
Data to verify; class-level trend derived from substituted 2-pyridyl Schiff base complexes.
Coordination Chemistry Spectroscopy Ligand Design

Evidence-Backed Research Applications for N-(Phenylmethylene)-2-pyridinamine (CAS 1883-96-1)


Reference Control in Corrosion Inhibitor Structure-Activity Studies

N-(Phenylmethylene)-2-pyridinamine (NBPA) is the appropriate unsubstituted reference compound for structure-activity relationship (SAR) studies of N-benzylidene pyridin-2-amine corrosion inhibitors. As established in Section 3, it provides an 85% inhibition efficiency baseline in 6.0 M HCl on copper, against which the performance enhancement of substituted derivatives (e.g., NCMBPA at 92%) is quantitatively measured [1]. Procurement of this specific CAS number ensures consistent experimental controls across inhibitor screening campaigns.

Defined Ligand Precursor for Selective Organometallic Complex Synthesis

For organometallic chemists requiring well-defined, single-species metal complexes without isomeric contamination, N-(Phenylmethylene)-2-pyridinamine is the ligand of choice over the N-methylene analog. As demonstrated in Section 3, the phenyl-substituted ligand yields exclusive formation of a single trihydride osmium complex (100% selectivity), whereas the unsubstituted N-methylene analog produces a 3:1 mixture requiring chromatographic separation [1]. This selectivity simplifies downstream catalytic and structural characterization workflows.

Zero-Substituent Baseline for 2-Pyridyl Schiff Base Spectrochemical Series

In coordination chemistry studies investigating substituent effects on metal complex electronic structure, N-(Phenylmethylene)-2-pyridinamine provides the essential unsubstituted reference point for quantifying absorption band shifts in UV-Vis spectrochemical series. As described in Section 3, platinum(II) complexes of this ligand establish the baseline absorption maximum from which red-shifts induced by para-nitro or para-acetyl substitution are measured [1].

Enzymatic Screening Reference for Amine Oxidase Inhibition Assays

In biochemical screening programs targeting copper-containing amine oxidases, N-(Phenylmethylene)-2-pyridinamine serves as a characterized reference inhibitor with quantified differential potency across oxidase isoforms. The compound exhibits IC₅₀ values spanning three orders of magnitude (130 nM to 1 mM) depending on the specific amine oxidase isoform tested [1], providing a useful calibration standard for assay validation and hit-calling threshold establishment.

Application
Selection Property
Validation Focus
Corrosion inhibitor SAR studies
Unsubstituted baseline control
Inhibition efficiency benchmarking against substituted analogs
Defined organometallic ligand synthesis
Single-product selectivity (no isomeric mixture)
Complex speciation validation and catalytic homogeneity
Spectrochemical series baseline
Zero-substituent absorption reference
Quantification of red-shift induced by electron-withdrawing groups
Enzymatic screening reference
Differential isoform potency profile
Calibration of amine oxidase assays and hit-calling thresholds

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